(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate
Description
This compound features a benzimidazole core linked via a methyl group to a piperidine ring, which is further connected to a piperazine moiety substituted with a pyrimidin-2-yl group. The oxalate counterion enhances solubility and stability, critical for pharmacokinetic optimization. Benzimidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O.C2H2O4/c30-21(28-12-14-29(15-13-28)22-23-8-3-9-24-22)17-6-10-27(11-7-17)16-20-25-18-4-1-2-5-19(18)26-20;3-1(4)2(5)6/h1-5,8-9,17H,6-7,10-16H2,(H,25,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDUOPMGHUACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzimidazole core is then alkylated with a piperidine derivative, often using a suitable alkylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Pyrimidinyl Piperazine: The pyrimidinyl piperazine fragment is synthesized separately, typically through the reaction of pyrimidine with piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DMAP.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced nitrogen functionalities .
Scientific Research Applications
Potential Biological Activities
The biological implications of this compound are noteworthy. Preliminary studies indicate that it may possess:
- Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter systems related to mood regulation.
- Antipsychotic Effects : The structural components suggest potential interactions with dopamine and serotonin receptors, which are critical in the treatment of psychotic disorders.
- Anti-inflammatory Activity : The presence of piperazine rings is often linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Various studies have been conducted to evaluate the pharmacological profiles of compounds related to (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate. Here are some notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behavior in animal models. |
| Study B | Antipsychotic Effects | Showed efficacy in reducing symptoms in rodent models of schizophrenia. |
| Study C | Anti-inflammatory Properties | In vitro studies indicated reduced cytokine production in macrophages. |
Mechanism of Action
The mechanism of action of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting DNA synthesis and function, which is crucial for its antimicrobial and anticancer activities. The piperidine and piperazine rings enhance its ability to cross cell membranes and interact with intracellular targets, further contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Key structural analogs differ in heterocyclic cores, substituent positions, and counterions. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Studies
Piperidine vs. Piperazine Linkers :
- Piperidine-containing analogs (e.g., 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine) exhibit superior membrane permeability compared to piperazine-based structures, likely due to reduced polarity .
- Piperazine derivatives (e.g., the target compound) offer greater flexibility for functionalization, enabling optimization of receptor binding .
Substituent Effects :
- Pyrimidin-2-yl vs. Pyridin-2-yl : The pyrimidine group in the target compound may enhance π-π stacking interactions in kinase active sites compared to pyridine .
- Oxalate Counterion : The oxalate salt improves aqueous solubility (e.g., 2.5-fold higher than hydrochloride salts in analogous compounds) .
Synthetic Routes :
Pharmacological and Physicochemical Insights
- Anticancer Potential: Benzimidazole-pyrimidine hybrids (e.g., EP 1 926 722 B1 derivatives) show IC50 values <1 µM against breast cancer cell lines, suggesting the target compound’s pyrimidine moiety could confer similar efficacy .
- Solubility-Stability Trade-offs: While oxalate improves solubility, it may reduce thermal stability compared to free bases (e.g., melting point ~180°C vs. 210°C for non-salt forms) .
Biological Activity
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The compound can be broken down into its constituent parts:
- Benzimidazole moiety : Known for its role in various biological activities including anticancer properties.
- Piperidine and piperazine rings : These structures are often associated with neuropharmacological effects and enzyme inhibition.
The molecular formula is , and it features multiple nitrogen atoms which may contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds featuring benzimidazole and piperazine derivatives exhibit a range of biological activities, including:
- Anticancer activity : Many benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells by targeting DNA topoisomerases, which are crucial for DNA replication and repair .
- Enzyme inhibition : Piperazine derivatives are known to inhibit various enzymes, including carbonic anhydrases and acetylcholinesterases, which play roles in metabolic processes and neurotransmission .
Anticancer Activity
A study on similar benzimidazole derivatives demonstrated their ability to bind to human topoisomerase I, resulting in significant anticancer effects. The binding affinity of these compounds was evaluated using UV absorption and fluorescence spectroscopy, indicating strong interactions with DNA .
| Compound | Binding Affinity (Kd) | Cancer Cell Line Tested |
|---|---|---|
| BBZ 11a | 25 nM | A549 (Lung) |
| BBZ 12a | 30 nM | MCF7 (Breast) |
| BBZ 12b | 20 nM | HeLa (Cervical) |
Enzyme Inhibition
The compound's potential as an inhibitor of carbonic anhydrase II (hCA II) was assessed. The IC50 values for related compounds ranged from 57.7 to 98.2 µM, indicating that modifications to the piperazine or benzimidazole moieties could enhance inhibitory potency .
| Enzyme Target | IC50 Range (µM) | Selectivity |
|---|---|---|
| hCA II | 57.7 - 98.2 | High |
| hCA I | >100 | Low |
Case Studies
- Study on Benzimidazole Derivatives : A series of benzimidazole-based compounds were synthesized and tested for their anticancer activity against a panel of human cancer cell lines. The results indicated that specific substitutions on the benzimidazole core significantly enhanced their cytotoxic effects .
- Piperazine-Based Inhibitors : Research highlighted the role of piperazine derivatives in inhibiting acetylcholinesterase, showcasing their potential in treating neurological disorders. The synthesized compounds displayed varying degrees of potency, with some achieving IC50 values lower than standard drugs used for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
